

# In-Depth Technical Guide to 2,4,6-Undecatriene: Identification, Properties, and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,4,6-Undecatriene

Cat. No.: B15405791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,6-undecatriene**, focusing on its chemical identification, physicochemical properties, and synthetic methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development who may encounter or have an interest in this conjugated triene.

## Chemical Identification and Isomerism

**2,4,6-Undecatriene** is a conjugated acyclic triene with the molecular formula  $C_{11}H_{18}$  and a molecular weight of approximately 150.26 g/mol <sup>[1]</sup>. The presence of three double bonds allows for multiple geometric isomers. The specific stereochemistry of the double bonds significantly influences the compound's physical and chemical properties.

Several CAS (Chemical Abstracts Service) numbers have been assigned to different isomers and mixtures of undecatriene. It is crucial to distinguish between them for accurate research and development.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2,4,6-Undecatriene (Isomer unspecified)	849924-51-2	C <sub>11</sub> H <sub>18</sub>	150.26
(2Z,4Z,6E)-2,4,6-Undecatriene	85615-64-1	C <sub>11</sub> H <sub>18</sub>	150.26
1,3,5-Undecatriene (Mixture of isomers)	16356-11-9	C <sub>11</sub> H <sub>18</sub>	150.27
(E,E)-1,3,5-Undecatriene	19883-29-5	C <sub>11</sub> H <sub>18</sub>	150.2606
(3E,5Z)-1,3,5-Undecatriene	51447-08-6	C <sub>11</sub> H <sub>18</sub>	150.2606

## Physicochemical Properties

The properties of **2,4,6-undecatriene** are dependent on its specific isomeric form. The following table summarizes key computed and experimental physicochemical properties for various undecatriene isomers.

Property	2,4,6-Undecatriene (Isomer unspecified)	(2Z,4Z,6E)-2,4,6-Undecatriene	1,3,5-Undecatriene (Mixture)
Molecular Weight	150.26 g/mol [1]	150.26 g/mol	150.27 g/mol
XLogP3	4.5	4.5	5.05 (est.)
Boiling Point	Not available	Not available	280-285 °C
Refractive Index	Not available	Not available	1.5100–1.5180 (20°C)
Density	Not available	Not available	0.7880–0.7960 g/cm <sup>3</sup> (25°C)

## Experimental Protocols: Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of individual **2,4,6-undecatriene** isomers are not readily available in the public domain, general stereoselective methods for the synthesis of conjugated trienes can be applied.

## General Synthetic Methodologies

- **Wittig Reaction:** The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are classical and effective methods for the stereoselective formation of carbon-carbon double bonds. The synthesis of a specific **2,4,6-undecatriene** isomer would involve the reaction of an appropriate phosphorus ylide with a conjugated aldehyde or ketone. For instance, (3E,5E)-1,3,5-undecatriene can be synthesized via the Wittig reaction of methylene triphenylphosphorane with the corresponding conjugated aldehyde.[2]
- **Palladium-Catalyzed Cross-Coupling Reactions:** Modern synthetic organic chemistry offers a variety of palladium-catalyzed cross-coupling reactions for the construction of conjugated polyene systems with high stereoselectivity. These include:
  - **Heck Reaction:** The coupling of a vinyl halide with an alkene.
  - **Suzuki-Miyaura Coupling:** The reaction of an organoboron compound with a vinyl halide.
  - **Hiyama Coupling:** The coupling of an organosilicon compound with a vinyl halide. These methods often provide high yields and excellent control over the geometry of the newly formed double bonds.[3][4][5]
- **Transition-Metal-Free Syntheses:** Recent advancements have led to the development of transition-metal-free protocols for the stereoselective synthesis of conjugated trienes. These methods often utilize base-promoted C-C  $\sigma$ -bond cleavage reactions and offer advantages such as lower cost and operational simplicity.[6]

## Analytical and Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **$^1\text{H}$  NMR:** The proton NMR spectrum of **2,4,6-undecatriene** is expected to show characteristic signals for the olefinic protons in the range of 5-7 ppm. The coupling constants

(J-values) between these protons are diagnostic of the double bond geometry (typically ~10-12 Hz for cis and ~15-18 Hz for trans).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the  $\text{sp}^2$ -hybridized carbons of the conjugated system typically in the range of 110-140 ppm. PubChem indicates the availability of a  $^{13}\text{C}$  NMR spectrum for (2Z,4Z,6E)-**2,4,6-undecatriene**.[\[7\]](#)

Mass Spectrometry (MS):

- Electron ionization mass spectrometry (EI-MS) of undecatriene isomers will show a molecular ion peak ( $\text{M}^+$ ) corresponding to their molecular weight ( $m/z$  150). The fragmentation pattern is influenced by the stability of the resulting carbocations. The NIST WebBook provides mass spectra for the related isomers (E,E)-1,3,5-undecatriene and (3E,5Z)-1,3,5-undecatriene, which can serve as a reference for the expected fragmentation of **2,4,6-undecatriene**.[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy:

- The IR spectrum of a conjugated triene like **2,4,6-undecatriene** will exhibit characteristic absorption bands. The C=C stretching vibrations of the conjugated system are expected in the  $1600\text{-}1650\text{ cm}^{-1}$  region. The C-H out-of-plane bending vibrations for trans and cis double bonds appear at approximately  $960\text{-}990\text{ cm}^{-1}$  and  $675\text{-}730\text{ cm}^{-1}$ , respectively, and can aid in stereochemical assignment.

## Biological Activity and Potential Applications

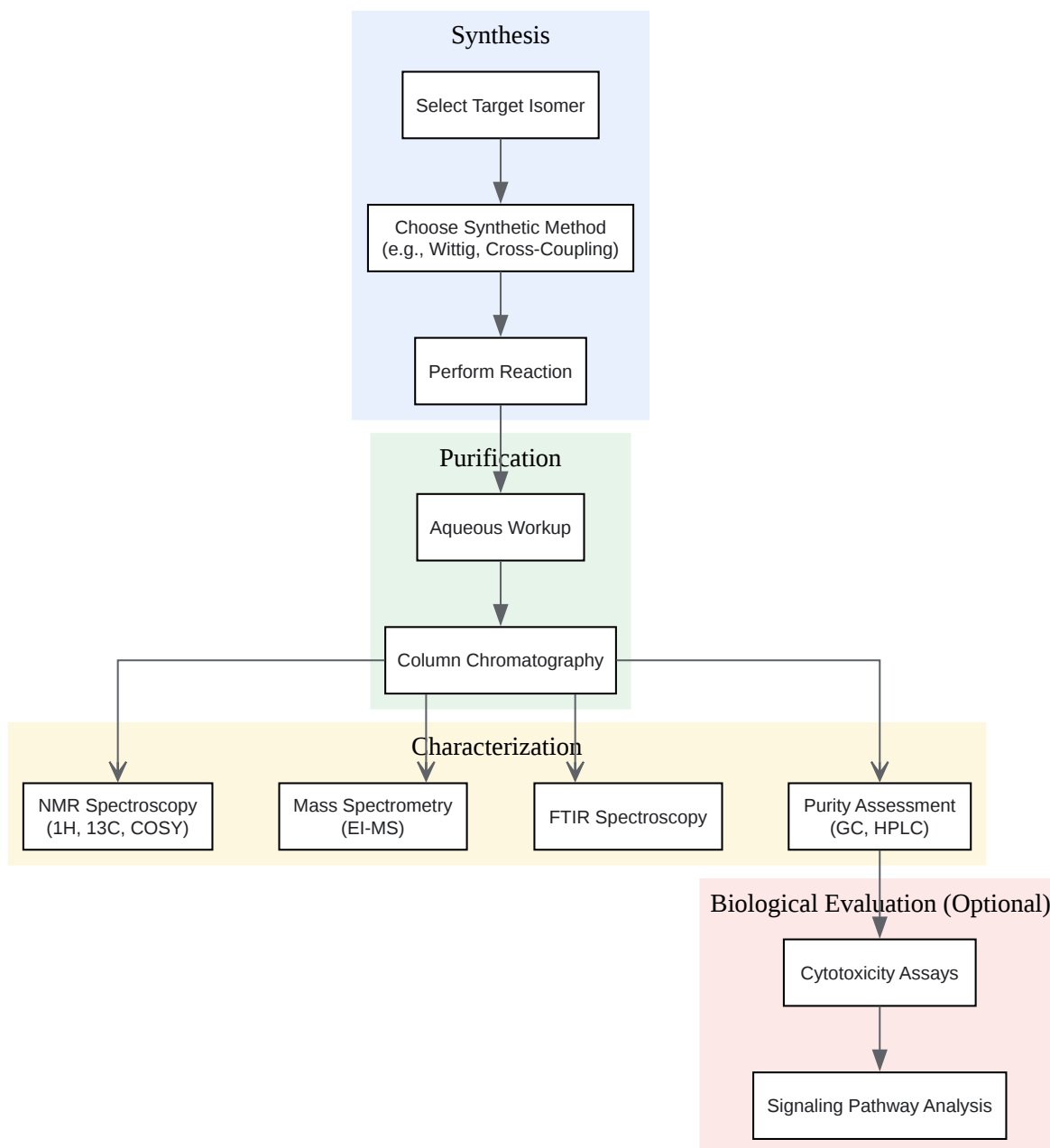
There is currently a lack of specific research on the biological activity and potential signaling pathways of **2,4,6-undecatriene** in the scientific literature. General statements about the potential of "undecatriene" as an anti-cancer agent have been made by commercial suppliers, suggesting it may inhibit cell proliferation and induce apoptosis, but these claims are not substantiated by publicly available, peer-reviewed data for the 2,4,6-isomer.

However, studies on other naturally occurring and synthetic polyenes have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[\[10\]](#) For some polyene compounds, a pro-apoptotic mechanism of action has been suggested. This indicates that conjugated trienes, as a class of compounds, may possess interesting biological properties

worthy of further investigation. The exploration of **2,4,6-undecatriene**'s bioactivity, therefore, represents a potential area for future research in drug discovery and development.

## Logical Workflow for Identification and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a specific **2,4,6-undecatriene** isomer.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **2,4,6-undecatriene**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,4,6-Undecatriene | C<sub>11</sub>H<sub>18</sub> | CID 556466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Stereoselective synthesis of conjugated trienes via 1,4-palladium migration/Heck sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and stereoselective synthesis of conjugated trienes from silaborated 1,3-enynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective synthesis of 1,3,5-trienes from alkynones and allyl carbonyl compounds through C–C  $\sigma$ -bond cleavage under transition-metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. (2Z,4Z,6E)-2,4,6-Undecatriene | C<sub>11</sub>H<sub>18</sub> | CID 6429377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]
- 9. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 10. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2,4,6-Undecatriene: Identification, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15405791#2-4-6-undecatriene-cas-number-and-identification]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)